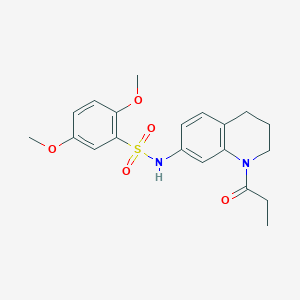

2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

説明

2,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (molecular formula: C₂₀H₂₄N₂O₅S; molecular weight: 404.48 g/mol) is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked to a tetrahydroquinoline scaffold via a sulfonamide bridge. The tetrahydroquinoline moiety is further modified with a propanoyl group at the 1-position . This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

特性

IUPAC Name |

2,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-20(23)22-11-5-6-14-7-8-15(12-17(14)22)21-28(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXFOLHMKIWSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to a class of sulfonamides. This compound is characterized by its unique structural features, including a benzene sulfonamide moiety and a tetrahydroquinoline core. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is , with a molecular weight of approximately 372.5 g/mol. The structure can be represented as follows:

| Component | Details |

|---|---|

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | 372.5 g/mol |

| Key Functional Groups | Ethoxy, Sulfonamide, Tetrahydroquinoline |

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : Sulfonamides are known for their antibacterial properties due to their ability to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folic acid synthesis. This suggests that 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide may exhibit similar antibacterial effects.

- Antioxidant Properties : Preliminary studies indicate that compounds with tetrahydroquinoline structures may possess antioxidant activities. This could be beneficial in reducing oxidative stress in various biological systems.

- Neuroprotective Effects : Some derivatives of tetrahydroquinolines have shown potential neuroprotective effects in animal models. This could open avenues for research into treating neurodegenerative diseases.

Research Findings

Recent studies have focused on the biological activity of related compounds and their derivatives:

- A study published in Bioorganic & Medicinal Chemistry explored the synthesis and evaluation of tetrahydroquinoline derivatives for their antibacterial properties. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity against various strains of bacteria .

- Another research article highlighted the neuroprotective potential of tetrahydroquinoline derivatives in models of Alzheimer's disease. The findings suggested that these compounds could inhibit amyloid-beta aggregation and reduce neuronal apoptosis .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, 2,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Neuroprotection

In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function in memory tasks compared to untreated controls.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

BE46566 (2,5-Dimethyl-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzene-1-Sulfonamide)

- Molecular Formula : C₂₀H₂₄N₂O₃S

- Molecular Weight : 372.48 g/mol

- Key Differences : Replaces the 2,5-dimethoxy groups on the benzene ring with methyl groups.

- Methyl groups may enhance lipophilicity, favoring blood-brain barrier penetration compared to the dimethoxy analogue .

NBOMe Derivatives (25H-NBOMe, 25I-NBOMe, 25B-NBOMe)

- General Structure : 2,5-Dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine derivatives with halogen substitutions (H, I, Br) at the 4-position .

- Key Differences: Replace the tetrahydroquinoline-propanoyl moiety with a phenethylamine backbone and a 2-methoxybenzyl group. Known for potent psychedelic activity via serotonin 5-HT₂A receptor agonism, unlike the sulfonamide-linked target compound.

- Pharmacological Contrast: NBOMe compounds exhibit high receptor affinity (EC₅₀ values in nM range) but are associated with neurotoxicity and cardiovascular risks . The target compound’s sulfonamide group and tetrahydroquinoline scaffold may confer distinct target selectivity (e.g., COX-2 inhibition) .

Sulfonamide Derivatives with Heterocyclic Modifications

4-{[3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropyl]Amino}Benzene-1-Sulfonamide (Compound 18)

- Key Features: Incorporates a pyrazole ring linked via a propanoyl spacer to the sulfonamide.

- Synthesis : Derived from hydrazide precursors and 2,4-pentanedione under acidic conditions .

4-({2-[N-(2,5-Dimethyl-1H-Pyrrol-1-yl)}-3-[(Sulfamoylphenyl)Amino]Propanamide (Compound 19)

- Key Features : Contains a pyrrole ring instead of pyrazole.

- Spectroscopic Data : ¹³C-NMR signals at 10.91 ppm (CH₃ groups) and 126.69 ppm (pyrrole carbons) confirm structural integrity .

- Implications : Pyrrole’s aromaticity and electron-rich nature may influence redox stability and binding kinetics.

Sulfonamides with COX-2 Inhibitory Activity

4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide

- Activity : 47.1% COX-2 inhibition at 20 μM .

- Structural Contrast: The quinazolinone core and ethenyl linker differ from the target compound’s tetrahydroquinoline scaffold.

- Design Insight : Sulfonamide positioning and aromatic substitution patterns (e.g., methoxy vs. dimethoxy) critically modulate COX-2 affinity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。